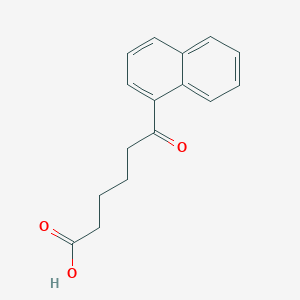

6-(1-Naphthyl)-6-oxohexanoic acid

Description

BenchChem offers high-quality 6-(1-Naphthyl)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Naphthyl)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-naphthalen-1-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(10-3-4-11-16(18)19)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLVZZUBTNDFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645318 | |

| Record name | 6-(Naphthalen-1-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132104-09-7 | |

| Record name | 6-(Naphthalen-1-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-(1-Naphthyl)-6-oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 6-(1-Naphthyl)-6-oxohexanoic acid. The core of this synthesis lies in the Friedel-Crafts acylation of naphthalene, a well-established and versatile method for forming carbon-carbon bonds with aromatic compounds. This document details the experimental protocols, presents relevant quantitative data, and illustrates the reaction pathways to facilitate a thorough understanding of the synthesis process.

Core Synthesis Strategy: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of naphthalene with a suitable six-carbon acylating agent. This electrophilic aromatic substitution reaction introduces the 6-oxohexanoyl group onto the naphthalene ring. The choice of acylating agent and reaction conditions are critical for achieving high yields and the desired regioselectivity.

The probable and most direct synthetic route involves the reaction of naphthalene with adipic anhydride or adipoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction leads to the formation of 5-(1-naphthoyl)pentanoic acid, which is an alternative and more systematic name for the target compound, 6-(1-Naphthyl)-6-oxohexanoic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of naphthalene with dicarboxylic anhydrides, which serves as a reference for the synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid.

| Parameter | Value | Notes |

| Typical Yield | 60-80% | Yields can vary based on reaction scale, purity of reagents, and reaction conditions. |

| Reaction Time | 2-4 hours | Monitoring the reaction by TLC is recommended to determine the optimal reaction time. |

| Reaction Temperature | 0°C to room temp. | The initial stage of the reaction is often carried out at lower temperatures to control the exothermic reaction. |

| Molar Ratio (Naphthalene:Acylating Agent:AlCl₃) | 1 : 1.1 : 2.2 | A slight excess of the acylating agent and a larger excess of the Lewis acid are commonly used. |

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Naphthalene with Adipic Anhydride

This protocol describes a standard laboratory procedure for the synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid via the acylation of naphthalene with adipic anhydride.

Materials:

-

Naphthalene

-

Adipic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous 1,2-dichloroethane or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous aluminum chloride (2.2 equivalents). Add anhydrous 1,2-dichloroethane (or carbon disulfide) to create a slurry.

-

Addition of Reactants: Cool the flask in an ice bath to 0°C. Separately, dissolve naphthalene (1 equivalent) and adipic anhydride (1.1 equivalents) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer will contain the product. Separate the layers and extract the aqueous layer with 1,2-dichloroethane. Combine the organic extracts.

-

Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as toluene, to obtain pure 6-(1-Naphthyl)-6-oxohexanoic acid.

Reaction Pathways and Mechanisms

The synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid via Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism. The choice of a non-polar solvent is crucial for directing the acylation to the 1-position of the naphthalene ring, which is the kinetically favored product.

Caption: Friedel-Crafts acylation of naphthalene.

The reaction begins with the activation of adipic anhydride by the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion intermediate. This intermediate then attacks the electron-rich naphthalene ring. The use of a non-polar solvent like 1,2-dichloroethane or carbon disulfide favors substitution at the more reactive alpha (1) position of naphthalene, leading to the desired product. In contrast, polar solvents like nitrobenzene can lead to the formation of the thermodynamically more stable beta (2) isomer.

Caption: Experimental workflow for synthesis.

Physicochemical Properties of 6-(1-Naphthyl)-6-oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 6-(1-Naphthyl)-6-oxohexanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a compilation of data from structurally related compounds, alongside established theoretical predictions. Furthermore, detailed experimental protocols are provided to enable researchers to determine these key physicochemical parameters in a laboratory setting. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this and similar chemical entities.

Introduction

6-(1-Naphthyl)-6-oxohexanoic acid is a keto-carboxylic acid featuring a naphthalene moiety. The presence of both a bulky, hydrophobic naphthyl group and a polar carboxylic acid function suggests a molecule with amphipathic characteristics, which may impart unique solubility and biological interaction profiles. A thorough understanding of its physicochemical properties is fundamental for any application, from chemical synthesis and formulation to its potential use in drug discovery and materials science. This document outlines the core physicochemical data and provides standardized methodologies for its empirical determination.

Chemical Identity and Structure

-

IUPAC Name: 6-(naphthalen-1-yl)-6-oxohexanoic acid

-

Molecular Formula: C₁₆H₁₆O₃

-

Chemical Structure:

-

A hexanoic acid backbone.

-

A ketone group at the 6-position.

-

A naphthyl group attached to the carbonyl carbon.

-

Tabulated Physicochemical Data

Direct experimental data for 6-(1-Naphthyl)-6-oxohexanoic acid is not widely available in public literature. The following tables summarize key physicochemical properties, providing data for structurally related compounds to serve as a basis for estimation and comparison.

Table 1: General and Calculated Properties

| Property | 6-(1-Naphthyl)-6-oxohexanoic acid (Predicted/Estimated) | 6-Oxohexanoic Acid (Experimental/Calculated) | 6-(2-Naphthyl)-6-oxohexanoic acid (Reference) |

| Molecular Weight ( g/mol ) | 256.29 | 130.14[1] | 256.29 |

| CAS Number | Not assigned | 928-81-4[1] | 132104-10-0[2] |

| XLogP3 (Predicted) | ~3.5 - 4.5 | -0.1[1] | ~3.5 - 4.5 |

Table 2: Experimental and Predicted Physical Properties

| Property | 6-(1-Naphthyl)-6-oxohexanoic acid (Predicted/Estimated) | 6-Oxohexanoic Acid (Experimental) |

| Melting Point (°C) | Solid, likely >100°C | 85[3] |

| Boiling Point (°C) | >300°C (decomposition likely) | 151-153 (at 20 Torr)[3] |

| pKa (Predicted) | ~4.5 - 5.0 | ~4.70 ± 0.10[3] |

| Aqueous Solubility | Low | Soluble |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physicochemical properties of organic acids like 6-(1-Naphthyl)-6-oxohexanoic acid.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.[4][5]

-

The sample is heated at a controlled rate.[5]

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[5][6]

-

A sharp melting range (typically < 2°C) is indicative of a pure compound.[4]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

Protocol for Aqueous Solubility:

-

Add a small, weighed amount of the compound (e.g., 1-5 mg) to a known volume of water (e.g., 1 mL) in a vial.

-

Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the sample to pellet any undissolved solid.

-

Analyze the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Protocol for Solubility in Organic Solvents and Acid/Base Solutions:

-

A qualitative assessment can be performed by adding approximately 0.1 g of the solid to 3 mL of the solvent (e.g., ethanol, DMSO, 5% NaOH, 5% NaHCO₃).[7]

-

Observe for dissolution at room temperature and with gentle warming.[7]

-

The solubility of carboxylic acids in basic solutions like 5% NaOH and 5% NaHCO₃ is a key indicator of the acidic functional group.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.[9]

Protocol (Potentiometric Titration):

-

Dissolve a precise amount of the compound in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.[9][10]

-

Record the pH as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically being the pH at the half-equivalence point.[10]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as 6-(1-Naphthyl)-6-oxohexanoic acid.

References

- 1. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 132104-10-0|6-(2-Naphthyl)-6-oxohexanoic acid|BLD Pharm [bldpharm.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. is.muni.cz [is.muni.cz]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. youtube.com [youtube.com]

- 11. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 6-(1-Naphthyl)-6-oxohexanoic Acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(1-Naphthyl)-6-oxohexanoic acid, a naphthalene-containing derivative of a six-carbon carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a detailed profile encompassing its chemical structure, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis.

Chemical Structure and Properties

6-(1-Naphthyl)-6-oxohexanoic acid is a keto-carboxylic acid featuring a naphthalene moiety attached to a hexanoic acid backbone via a carbonyl group. The systematic IUPAC name for this compound is 6-(naphthalen-1-yl)-6-oxohexanoic acid.

The structure consists of a naphthalene ring system where the hexanoic acid chain is acylated at the 1-position. The hexanoic acid chain itself contains a ketone functional group at the 6-position (adjacent to the naphthalene ring) and a terminal carboxylic acid group.

Chemical Structure:

Caption: Chemical structure of 6-(1-Naphthyl)-6-oxohexanoic acid.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Data Source/Analogy |

| Molecular Formula | C₁₆H₁₆O₃ | - |

| Molecular Weight | 256.29 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General solubility of similar aromatic carboxylic acids. |

| pKa | ~4-5 | Based on the carboxylic acid moiety. |

Synthesis

A plausible and commonly employed method for the synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of naphthalene.

Logical Workflow for Synthesis:

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an inert solvent such as carbon disulfide (CS₂) or nitrobenzene.

-

Addition of Acylating Agent: To this suspension, add a solution of adipic anhydride or adipoyl chloride (1 equivalent) in the same solvent dropwise at 0-5 °C.

-

Addition of Naphthalene: After the formation of the acylium ion complex, add a solution of naphthalene (1 equivalent) in the inert solvent dropwise, maintaining the low temperature.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. If nitrobenzene was used as the solvent, it can be removed by steam distillation. The product can then be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Detailed analytical data for 6-(1-Naphthyl)-6-oxohexanoic acid is not publicly available. The following sections describe the expected analytical characteristics based on its structure and data from analogous compounds.

Spectroscopic Analysis

Predicted Spectroscopic Data:

| Technique | Predicted Key Signals |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven protons of the naphthalene ring. - A triplet at approximately δ 3.0-3.2 ppm for the -CH₂- group adjacent to the carbonyl. - A triplet at approximately δ 2.3-2.5 ppm for the -CH₂- group adjacent to the carboxylic acid. - Multiplets in the δ 1.6-1.8 ppm range for the remaining two methylene groups. - A broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm. |

| ¹³C NMR | - A signal for the ketone carbonyl carbon around δ 198-202 ppm. - A signal for the carboxylic acid carbonyl carbon around δ 175-180 ppm. - Multiple signals in the aromatic region (δ 120-140 ppm) for the naphthalene carbons. - Signals for the aliphatic carbons of the hexanoic acid chain in the range of δ 20-45 ppm. |

| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹. - A sharp C=O stretch from the aryl ketone at approximately 1670-1690 cm⁻¹. - C-H stretches from the aromatic ring around 3000-3100 cm⁻¹ and from the aliphatic chain around 2850-2960 cm⁻¹. - C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 256.29. - Characteristic fragmentation patterns would include the loss of the carboxylic acid group (-COOH), the cleavage of the acyl group, and fragmentation of the hexanoic acid chain. |

Chromatographic Analysis

Experimental Workflow for HPLC Analysis:

Biological Activity of 6-(1-Naphthyl)-6-oxohexanoic Acid: A Review of Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Following a comprehensive review of publicly available scientific literature, there is currently no specific data on the biological activity, mechanisms of action, or therapeutic effects of the compound 6-(1-Naphthyl)-6-oxohexanoic acid . Extensive searches of chemical and biological databases have not yielded any studies detailing its synthesis, characterization, or evaluation in biological systems.

While the broader class of naphthalene derivatives has been a subject of significant research in medicinal chemistry, leading to the discovery of compounds with a wide range of biological activities including anticancer and anti-inflammatory properties, the specific molecule of 6-(1-Naphthyl)-6-oxohexanoic acid remains uncharacterized in the scientific literature.

This guide will, therefore, address the absence of information and provide a framework for the potential investigation of this compound based on the known activities of structurally related molecules.

Current State of Research: A Void in the Literature

As of the date of this publication, no peer-reviewed articles, patents, or conference proceedings have been identified that describe the biological evaluation of 6-(1-Naphthyl)-6-oxohexanoic acid. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize. Furthermore, no experimental protocols for its synthesis or biological testing are available. The absence of this foundational data precludes the creation of diagrams for signaling pathways or experimental workflows directly associated with this compound.

Inferences from Structurally Related Compounds

Despite the lack of direct information, the chemical structure of 6-(1-Naphthyl)-6-oxohexanoic acid, which features a naphthalene moiety linked to a keto-acid side chain, suggests potential areas for future investigation. Naphthalene-containing compounds have been explored for various therapeutic applications.

For instance, certain naphthalene derivatives have been synthesized and evaluated for their anticancer activities . These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways implicated in cancer development.

Similarly, other derivatives of naphthalene have demonstrated anti-inflammatory effects . The structural features of these molecules allow them to interact with enzymes and receptors involved in the inflammatory cascade.

Future Directions and Proposed Research Workflow

Given the complete lack of data on 6-(1-Naphthyl)-6-oxohexanoic acid, a systematic investigation would be required to elucidate its potential biological activities. A proposed workflow for such an investigation is outlined below.

Caption: Proposed workflow for the investigation of 6-(1-Naphthyl)-6-oxohexanoic acid.

Conclusion

In-depth Technical Guide on the Core Mechanism of Action of 6-(1-Naphthyl)-6-oxohexanoic acid

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available information on the mechanism of action of 6-(1-Naphthyl)-6-oxohexanoic acid . This compound does not appear in peer-reviewed studies detailing its biological activity, molecular targets, or the signaling pathways it may modulate.

Consequently, the core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and visualizations of its mechanism—cannot be fulfilled at this time. The absence of such data suggests that 6-(1-Naphthyl)-6-oxohexanoic acid may be a novel chemical entity or a compound that has not yet been subjected to biological investigation.

While the requested detailed report on 6-(1-Naphthyl)-6-oxohexanoic acid cannot be provided, this document serves to inform the scientific community of the current knowledge gap regarding this specific molecule. Any future research into the biological effects of 6-(1-Naphthyl)-6-oxohexanoic acid would represent a novel contribution to the field.

Areas for Future Investigation:

Should a research program be initiated for this compound, the following logical workflow would be necessary to elucidate its mechanism of action.

An In-depth Technical Guide to the Derivatives of 6-(1-Naphthyl)-6-oxohexanoic Acid and Their Potential Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the synthesis and biological properties of 6-(1-Naphthyl)-6-oxohexanoic acid and its direct derivatives. This guide, therefore, provides an in-depth overview based on structurally related naphthalene-containing compounds and general principles of medicinal chemistry to infer potential properties and experimental approaches.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The incorporation of a naphthalene moiety into various molecular frameworks has led to the development of numerous therapeutic agents. The target molecule, 6-(1-Naphthyl)-6-oxohexanoic acid, combines the lipophilic naphthyl group with a flexible keto-acid chain, suggesting potential interactions with various biological targets. This guide explores the potential synthesis, biological activities, and experimental evaluation of derivatives based on this core structure.

Synthesis of 6-(1-Naphthyl)-6-oxohexanoic Acid Derivatives

The synthesis of the core molecule and its derivatives can be approached through several established organic chemistry reactions. A plausible and common method is the Friedel-Crafts acylation.

General Synthetic Protocol: Friedel-Crafts Acylation

A general and direct method for the synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid involves the Friedel-Crafts acylation of naphthalene with a suitable acylating agent, such as adipic anhydride or a derivative.

Experimental Protocol:

-

Reaction Setup: To a solution of naphthalene in a suitable inert solvent (e.g., dichloromethane, nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added at a controlled temperature, typically 0 °C.

-

Addition of Acylating Agent: Adipic anhydride or a related derivative is added portion-wise to the stirred reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 6-(1-Naphthyl)-6-oxohexanoic acid.

Derivatives can be synthesized by utilizing substituted naphthalenes or modified hexanoic acid chains in the initial reaction. Further modifications of the carboxylic acid or the keto group can be performed post-synthesis.

Potential Biological Properties and Therapeutic Targets

Based on the activities of structurally similar naphthalene derivatives, compounds based on the 6-(1-Naphthyl)-6-oxohexanoic acid scaffold may exhibit a range of biological properties, including anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Many naphthalene derivatives are known to possess anti-inflammatory properties. For instance, Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a 2-methoxynaphthalene moiety. The anti-inflammatory effects of such compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Potential Signaling Pathway for Anti-inflammatory Action:

Caption: Potential anti-inflammatory signaling pathway.

Anticancer Activity

Naphthalene and its derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 6-(1-Naphthyl)-6-oxohexanoic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Potential Workflow for Anticancer Drug Screening:

Caption: General workflow for anticancer drug screening.

Quantitative Data from Related Compounds

While specific quantitative data for 6-(1-Naphthyl)-6-oxohexanoic acid derivatives are scarce, data from structurally related compounds can provide insights into their potential potency. For example, a study on 6-aryl-4-oxohexanoic acids reported on their anti-inflammatory activity.

Table 1: Anti-inflammatory Activity of 6-Aryl-4-oxohexanoic Acid Derivatives

| Compound | Aryl Group | In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 50 mg/kg) |

| IIe | 4-Chlorophenyl | 45% |

| Fenbufen (Reference) | - | 38% |

Data adapted from a study on 6-aryl-4-oxohexanoic acids. The specific activity of a naphthyl derivative was not reported in this study.

Structure-Activity Relationships (SAR)

The biological activity of 6-(1-Naphthyl)-6-oxohexanoic acid derivatives can be modulated by modifying different parts of the molecule.

Logical Relationship for SAR Exploration:

Caption: Structure-activity relationship considerations.

Conclusion

The 6-(1-Naphthyl)-6-oxohexanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. While direct experimental data on this specific compound series is limited in the public domain, the known activities of related naphthalene derivatives provide a strong rationale for their synthesis and biological evaluation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the potential of this intriguing class of molecules. Further investigation is warranted to synthesize and characterize these derivatives and to elucidate their specific mechanisms of action and therapeutic potential.

Spectroscopic Profile of 6-(1-Naphthyl)-6-oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(1-Naphthyl)-6-oxohexanoic acid, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. The information herein is intended to serve as a valuable reference for the characterization and identification of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 6-(1-Naphthyl)-6-oxohexanoic acid based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | Ar-H (peri to C=O) |

| ~8.00 | d | 1H | Ar-H |

| ~7.90 | d | 1H | Ar-H |

| ~7.60 - 7.40 | m | 4H | Ar-H |

| ~3.10 | t | 2H | -CO-CH ₂- |

| ~2.40 | t | 2H | -CH ₂-COOH |

| ~1.80 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |

| 11.0 - 12.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | Ar-C =O |

| ~179.0 | -C OOH |

| ~135.0 | Ar-C (quaternary) |

| ~134.0 | Ar-C (quaternary) |

| ~130.0 | Ar-C H |

| ~129.0 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.0 | Ar-C H |

| ~126.0 | Ar-C H |

| ~125.0 | Ar-C H |

| ~124.0 | Ar-C H |

| ~38.0 | -CO-C H₂- |

| ~34.0 | -C H₂-COOH |

| ~25.0 | -CH₂-C H₂-CH₂-CH₂- |

| ~24.0 | -CH₂-CH₂-C H₂-CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| 2940, 2860 | Medium | C-H stretch (Aliphatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 256.11 | [M]⁺ (Molecular Ion) |

| 155.05 | [C₁₀H₇CO]⁺ |

| 127.05 | [C₁₀H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-(1-Naphthyl)-6-oxohexanoic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-220 ppm, a larger number of scans for adequate signal intensity (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 6-(1-Naphthyl)-6-oxohexanoic acid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the 6-(1-Naphthyl)-6-oxohexanoic acid sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Alternatively, for direct insertion probe analysis, a small amount of the solid sample can be placed in a capillary tube.

Data Acquisition:

-

Introduce the sample into the ion source. For a solution, this is typically done via direct infusion or through a gas chromatograph. For a solid, the direct insertion probe is heated to volatilize the sample.

-

The sample is ionized using a standard electron energy of 70 eV.

-

The resulting ions are separated by the mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 6-(1-Naphthyl)-6-oxohexanoic acid.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Solubility and Stability of 6-(1-Naphthyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework based on established scientific principles and data from structurally related compounds. As of the date of this guide, specific experimental data for 6-(1-Naphthyl)-6-oxohexanoic acid is not publicly available. The information presented herein is intended to guide research and development efforts and should be supplemented with experimental data for the specific compound of interest.

Introduction

6-(1-Naphthyl)-6-oxohexanoic acid is a molecule of interest in medicinal chemistry and materials science due to its structural motifs: a naphthalene ring, a ketone, and a carboxylic acid. These features suggest potential applications where its lipophilic and acidic properties can be exploited. Understanding the solubility and stability of this compound is a critical prerequisite for its development in any application, particularly in pharmaceuticals where bioavailability and shelf-life are paramount. This guide outlines the theoretical considerations, experimental protocols, and expected data for the solubility and stability of 6-(1-Naphthyl)-6-oxohexanoic acid.

Physicochemical Properties (Predicted)

The structure of 6-(1-Naphthyl)-6-oxohexanoic acid, with a large aromatic naphthyl group and a six-carbon aliphatic chain, suggests low aqueous solubility. The carboxylic acid moiety, however, introduces a pH-dependent ionization point that can be leveraged to enhance solubility in aqueous media.

Table 1: Predicted Physicochemical Properties of 6-(1-Naphthyl)-6-oxohexanoic acid

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₆H₁₆O₃ | Based on chemical structure |

| Molecular Weight | 256.29 g/mol | Based on chemical structure |

| pKa | ~4.5 - 5.0 | Typical range for aliphatic carboxylic acids |

| LogP | > 3 | High lipophilicity due to the naphthalene ring and alkyl chain |

| Aqueous Solubility | Poorly soluble | Dominated by the large hydrophobic naphthyl group |

| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like DMSO, DMF, and alcohols |

Solubility Profile

The solubility of 6-(1-Naphthyl)-6-oxohexanoic acid is expected to be highly dependent on the solvent and the pH of the medium.

Aqueous Solubility

Due to its hydrophobic nature, the intrinsic aqueous solubility is predicted to be low. However, as a carboxylic acid, its solubility will increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Table 2: Illustrative Aqueous Solubility Data of 6-(1-Naphthyl)-6-oxohexanoic acid at Different pH Values (25 °C)

| pH | Expected Solubility (µg/mL) | Form |

| 2.0 | < 1 | Predominantly unionized acid |

| 4.5 | ~ 5 - 10 | Mixture of ionized and unionized forms |

| 7.4 | > 100 | Predominantly ionized (carboxylate) |

| 10.0 | > 1000 | Fully ionized (carboxylate) |

Organic Solvent Solubility

The compound is anticipated to be soluble in a range of organic solvents.

Table 3: Illustrative Solubility of 6-(1-Naphthyl)-6-oxohexanoic acid in Common Organic Solvents (25 °C)

| Solvent | Expected Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| N,N-Dimethylformamide (DMF) | > 50 |

| Methanol | ~10 - 20 |

| Ethanol | ~5 - 10 |

| Acetonitrile | ~1 - 5 |

| Dichloromethane | ~1 - 5 |

| Hexane | < 0.1 |

Stability Profile

The stability of 6-(1-Naphthyl)-6-oxohexanoic acid must be evaluated under various conditions to ensure its integrity during storage and use. The primary points of potential degradation are the ketone functionality (susceptible to photodecomposition) and the carboxylic acid (potential for decarboxylation at high temperatures).

pH Stability

The compound is expected to be relatively stable in neutral and acidic conditions. In strongly basic conditions, hydrolysis or other base-catalyzed reactions might occur over time.

Table 4: Illustrative pH Stability of 6-(1-Naphthyl)-6-oxohexanoic acid in Aqueous Solution at 25 °C (Assay by HPLC)

| pH | Storage Condition | % Recovery after 30 days |

| 2.0 | 25 °C | > 98% |

| 7.4 | 25 °C | > 99% |

| 12.0 | 25 °C | ~ 95% |

Thermal Stability

Elevated temperatures can lead to degradation. The solid-state stability is expected to be higher than in solution.

Table 5: Illustrative Thermal Stability of 6-(1-Naphthyl)-6-oxohexanoic acid (Solid State) (Assay by HPLC)

| Temperature | Storage Duration | % Recovery |

| 40 °C | 3 months | > 99% |

| 60 °C | 3 months | > 98% |

| 80 °C | 1 month | ~ 95% |

Photostability

Aryl ketones are known to be photoreactive. Therefore, exposure to light, especially UV light, is expected to be a significant degradation pathway. Following ICH Q1B guidelines for photostability testing is crucial.

Table 6: Illustrative Photostability of 6-(1-Naphthyl)-6-oxohexanoic acid (in Methanol Solution) (Assay by HPLC)

| Light Source | Exposure Duration | % Recovery |

| Cool white fluorescent | 1.2 million lux hours | ~ 90% |

| Near UV | 200 watt-hours/m² | ~ 85% |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

-

Preparation of Saturated Solutions: Add an excess amount of 6-(1-Naphthyl)-6-oxohexanoic acid to a series of vials containing the desired solvents (e.g., water at various pH values, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is a standard approach.

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Dilute an aliquot of the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in the respective units (e.g., mg/mL, µg/mL).

Protocol for Stability Testing

-

Sample Preparation: Prepare solutions of 6-(1-Naphthyl)-6-oxohexanoic acid in the desired media (e.g., aqueous buffers of different pH, organic solvents) at a known concentration. For solid-state stability, weigh a precise amount of the compound into vials.

-

Stress Conditions: Store the samples under various conditions as outlined in the ICH guidelines (e.g., Q1A(R2) for stability testing). This includes elevated temperatures, humidity, and exposure to light.

-

Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 7, 14, 30, 90 days).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. Identify and, if necessary, quantify any major degradation products.

Visualizations

Caption: Workflow for solubility and stability assessment.

Conclusion

The Enigmatic Molecule: A Technical Guide to the Potential Research Applications of 6-(1-Naphthyl)-6-oxohexanoic Acid

Introduction

6-(1-Naphthyl)-6-oxohexanoic acid is a chemical entity that merges a bulky, hydrophobic naphthyl group with a flexible hexanoic acid chain containing a ketone functionality. This unique structural amalgamation suggests a range of potential physicochemical properties and biological activities that warrant investigation. The naphthalene moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets, while the keto-acid chain offers sites for metabolic transformation and intermolecular interactions. This whitepaper aims to provide a comprehensive, albeit theoretical, overview of the potential research avenues for this compound, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties (Hypothetical)

A summary of the predicted physicochemical properties of 6-(1-Naphthyl)-6-oxohexanoic acid is presented below. These values are estimations based on its structure and can guide initial experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₆H₁₆O₃ | Provides the elemental composition. |

| Molecular Weight | 256.30 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting potential for membrane permeability and hydrophobic interactions. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylic acid and the ketone oxygen. |

Potential Research Applications

Based on the activities of analogous compounds, 6-(1-Naphthyl)-6-oxohexanoic acid could be a valuable tool in several research areas:

Anticancer Research

The naphthalene ring is a constituent of many compounds with demonstrated cytotoxic effects against cancer cell lines. The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

Hypothetical Signaling Pathway in Cancer Cells

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Drug Discovery

Naphthalene derivatives have been explored for their antibacterial and antifungal properties. The lipophilic nature of the naphthyl group could facilitate the disruption of microbial cell membranes, leading to cell death.

Hypothetical Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial efficacy testing.

Modulators of Nuclear Receptors

Some naphthalene-containing compounds are known to interact with nuclear receptors, such as the retinoic acid receptors (RARs) or peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating gene expression involved in metabolism, inflammation, and cellular differentiation.

Proposed Experimental Protocols

The following are detailed, yet hypothetical, methodologies for key experiments.

Protocol 1: Synthesis of 6-(1-Naphthyl)-6-oxohexanoic Acid

This proposed synthesis is based on a Friedel-Crafts acylation reaction.

Materials:

-

Naphthalene

-

Adipic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve naphthalene (1.0 eq) and adipic anhydride (1.1 eq) in dry DCM under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it over crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 6-(1-Naphthyl)-6-oxohexanoic acid.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

6-(1-Naphthyl)-6-oxohexanoic acid stock solution in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 6-(1-Naphthyl)-6-oxohexanoic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Logical Relationship for IC₅₀ Determination

Caption: Flowchart for IC50 determination.

Conclusion

While direct experimental evidence is currently lacking, the structural features of 6-(1-Naphthyl)-6-oxohexanoic acid suggest a promising candidate for research in oncology, infectious diseases, and metabolic disorders. The proposed synthesis and experimental protocols in this guide offer a starting point for the scientific community to unravel the true potential of this enigmatic molecule. Further investigation is imperative to validate these hypotheses and to fully characterize its biological activity profile.

An In-depth Technical Guide on the Discovery and History of 6-(1-Naphthyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 6-(1-Naphthyl)-6-oxohexanoic acid, a compound of interest in synthetic organic chemistry and potentially in drug development. In the absence of a formal discovery narrative, this document focuses on the most probable synthetic route for its initial preparation: the Friedel-Crafts acylation of naphthalene. This guide furnishes a detailed experimental protocol for this synthesis, alongside a compilation of known and analogous quantitative data to facilitate its characterization. Furthermore, this document includes visualizations of the synthetic pathway and experimental workflow to provide a clear and concise understanding of the processes involved.

Introduction and Historical Context

The history of 6-(1-Naphthyl)-6-oxohexanoic acid is not marked by a singular, celebrated discovery. Instead, its existence is a logical consequence of the development of fundamental reactions in organic chemistry, most notably the Friedel-Crafts acylation. This powerful reaction, developed by Charles Friedel and James Crafts in 1877, allows for the attachment of acyl groups to aromatic rings, paving the way for the synthesis of a vast array of aryl ketones.

The synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid would have been a straightforward application of this methodology, reacting naphthalene with a suitable six-carbon dicarboxylic acid derivative. While the specific first synthesis is not documented in readily available literature, its conceptualization lies at the intersection of aromatic chemistry and the exploration of functionalized carboxylic acids. The primary route for its preparation, and therefore its "discovery" in a practical sense, is the acylation of naphthalene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst.

Physicochemical Properties and Data

Quantitative data for 6-(1-Naphthyl)-6-oxohexanoic acid is not extensively reported in the literature. However, based on its structure and data from closely related compounds, the following properties can be expected.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | Calculated |

| Molecular Weight | 256.29 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from structure |

Spectroscopic Data

Detailed spectroscopic data for 6-(1-Naphthyl)-6-oxohexanoic acid is scarce. The following table presents expected and analogous data based on the analysis of similar structures.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 1.6-1.8 (m, 4H, -CH₂-CH₂-), 2.4 (t, 2H, -CH₂-COOH), 3.1 (t, 2H, -CO-CH₂-), 7.4-8.2 (m, 7H, Ar-H), 12.0 (s, 1H, -COOH). |

| ¹³C NMR | δ (ppm): 24.5, 33.0, 38.0 (aliphatic carbons), 124.0-135.0 (aromatic carbons), 178.0 (-COOH), 200.0 (C=O). |

| Mass Spec (EI) | m/z (%): 256 (M+), 155 (C₁₀H₇CO⁺), 127 (C₁₀H₇⁺). |

Synthesis of 6-(1-Naphthyl)-6-oxohexanoic Acid

The primary and most logical route for the synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of naphthalene.

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (adipoyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich naphthalene ring, preferentially at the 1-position (alpha-position) under kinetic control, to form a sigma complex. Subsequent deprotonation restores the aromaticity of the naphthalene ring and yields the desired product.

Experimental Protocol

Materials:

-

Naphthalene

-

Adipoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (100 mL) and naphthalene (1.0 eq). Cool the flask to 0 °C in an ice bath.

-

Addition of Catalyst: Carefully add anhydrous aluminum chloride (2.2 eq) to the stirred solution.

-

Addition of Acylating Agent: Dissolve adipoyl chloride (1.05 eq) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid (50 mL).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 6-(1-Naphthyl)-6-oxohexanoic acid.

Conclusion

While the formal discovery and historical development of 6-(1-Naphthyl)-6-oxohexanoic acid are not prominently documented, its existence is a testament to the predictive power and utility of classical organic reactions. The Friedel-Crafts acylation provides a reliable and straightforward method for its synthesis. This technical guide offers a comprehensive starting point for researchers and scientists interested in preparing and studying this compound, providing a detailed experimental protocol, expected analytical data, and clear visual representations of the synthetic process. Further research into the biological activities and material properties of this and related compounds may reveal its significance in various fields of chemical science.

Methodological & Application

Application Notes and Protocols for 6-(1-Naphthyl)-6-oxohexanoic acid in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene and its derivatives are a well-established class of fluorophores utilized in a variety of scientific applications due to their unique photophysical and chemical properties.[1] These compounds are characterized by a rigid, planar structure and a large π-electron conjugated system, which often results in high quantum yields and excellent photostability.[1][2] The hydrophobic nature of the naphthalene moiety makes these derivatives particularly useful as probes for sensing and imaging within biological systems.[2]

This document provides detailed application notes and protocols for the use of 6-(1-Naphthyl)-6-oxohexanoic acid, a naphthalene derivative with potential applications in fluorescence microscopy. While specific photophysical data for this compound is not extensively available in the literature, its structural similarity to other fluorescent 1-naphthyl ketones suggests its utility as a fluorescent probe. The protocols provided herein are based on general methodologies for the application of novel, hydrophobic fluorescent dyes in cellular imaging and are intended to serve as a starting point for experimental design and optimization.

Physicochemical and Hypothetical Spectral Properties

The properties of 6-(1-Naphthyl)-6-oxohexanoic acid are summarized below. It is important to note that the spectral properties are predicted based on the characteristics of similar 1-naphthyl ketone structures, as specific experimental data for this compound is limited.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | Calculated |

| Molecular Weight | 256.29 g/mol | Calculated |

| Predicted Excitation Max (λex) | 320 - 350 nm | Inferred from[3] |

| Predicted Emission Max (λem) | 380 - 450 nm | Inferred from[3][4] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol); low solubility in aqueous media | General property of naphthalene derivatives[2] |

| Predicted Quantum Yield (Φ) | 0.2 - 0.4 in non-polar solvents | Inferred from[3] |

Application

Based on its hydrophobic nature, 6-(1-Naphthyl)-6-oxohexanoic acid is hypothesized to be a suitable probe for imaging lipid-rich structures within cells, such as lipid droplets or cellular membranes. The carboxylic acid moiety may influence its cellular uptake and localization. It could potentially be used to study dynamic changes in these organelles in response to various stimuli or drug treatments.

Experimental Protocols

The following are general protocols for live and fixed cell imaging using 6-(1-Naphthyl)-6-oxohexanoic acid. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental conditions.

Preparation of Stock Solution

-

Prepare a 1-10 mM stock solution of 6-(1-Naphthyl)-6-oxohexanoic acid in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

Live Cell Staining and Imaging

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight to allow for adherence.

-

Probe Loading:

-

Thaw the stock solution of 6-(1-Naphthyl)-6-oxohexanoic acid.

-

Dilute the stock solution in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS) to the desired final working concentration (start with a range of 1-10 µM).

-

Remove the culture medium from the cells and replace it with the probe-containing medium.

-

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.[5]

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for the predicted excitation and emission wavelengths (e.g., DAPI or UV filter set).

-

Minimize light exposure to reduce phototoxicity and photobleaching.[6]

-

Fixed Cell Staining

-

Cell Seeding and Fixation:

-

Plate cells on coverslips and allow them to adhere.

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining:

-

Dilute the 6-(1-Naphthyl)-6-oxohexanoic acid stock solution in PBS to the desired working concentration (start with 1-10 µM).

-

Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove unbound probe.

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter set.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for cellular imaging with a novel fluorescent probe.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for studying lipid droplet dynamics.

References

- 1. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]

Application Notes and Protocols for 6-(1-Naphthyl)-6-oxohexanoic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins and other amine-containing biomolecules using 6-(1-Naphthyl)-6-oxohexanoic acid. The naphthyl group serves as a fluorescent reporter or a hydrophobic tag for studying protein structure, function, and interactions.

Introduction

6-(1-Naphthyl)-6-oxohexanoic acid is a versatile molecule that can be used to introduce a naphthyl moiety onto biological macromolecules. The carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. This labeling strategy is widely applicable in various research areas, including fluorescence microscopy, immunoassays, and drug delivery. The protocol described herein is a general procedure that can be adapted and optimized for specific applications.

Principle of Labeling

The labeling process is a two-step procedure. First, the carboxylic acid of 6-(1-Naphthyl)-6-oxohexanoic acid is activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. This activated species is then reacted with the amine groups of the target biomolecule, resulting in the formation of a covalent amide linkage.

Data Presentation

The following table summarizes the key experimental parameters for the labeling reaction. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation. |

| Molar Ratio (Label:Protein) | 5:1 to 20:1 | A higher ratio increases the degree of labeling. |

| EDC Molar Excess (to Label) | 1.5x to 2x | Ensures efficient activation of the carboxylic acid. |

| NHS Molar Excess (to Label) | 1.5x to 2x | Stabilizes the activated intermediate. |

| Reaction pH | 7.2 - 8.0 | Optimal for amine reactivity. |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins. |

| Reaction Time | 1 - 4 hours | Longer times can lead to over-labeling or protein degradation. |

| Quenching Reagent | Tris or Hydroxylamine | Terminates the reaction by consuming excess reactive label. |

Experimental Protocols

Materials and Reagents

-

6-(1-Naphthyl)-6-oxohexanoic acid

-

Protein or other amine-containing biomolecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.0). Note: Avoid amine-containing buffers like Tris during the conjugation step.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Standard laboratory equipment (vortex, centrifuge, spectrophotometer)

Protocol 1: Activation of 6-(1-Naphthyl)-6-oxohexanoic Acid

-

Prepare Label Stock Solution: Dissolve 6-(1-Naphthyl)-6-oxohexanoic acid in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Activation Reaction: In a microcentrifuge tube, combine the 6-(1-Naphthyl)-6-oxohexanoic acid stock solution with the EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (Label:EDC:NHS).

-

Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.

Protocol 2: Protein Labeling

-

Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at the desired concentration. Ensure the buffer does not contain primary amines.

-

Initiate Labeling Reaction: Add the activated 6-(1-Naphthyl)-6-oxohexanoic acid solution (from Protocol 1) to the protein solution. The volume of the added label should be small (typically <10% of the total reaction volume) to avoid precipitation.

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein

-

Removal of Unreacted Label: Separate the labeled protein from unreacted label and byproducts using a suitable purification method.

-

Size-Exclusion Chromatography (SEC): This is the preferred method for efficient separation. Equilibrate the column with PBS or another suitable storage buffer.

-

Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., 1L) with several buffer changes over 24-48 hours.

-

-

Concentration: If necessary, concentrate the purified labeled protein using a centrifugal filter device.

Protocol 4: Characterization of the Labeled Protein

-

Determine Degree of Labeling (DOL): The DOL, which is the average number of label molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the naphthyl group (approximately 282 nm and 320 nm, though a full scan is recommended).

-

The concentration of the protein and the label can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

-

-

Functional Analysis: Perform a relevant functional assay to ensure that the labeling process has not significantly altered the biological activity of the protein.

Visualizations

Caption: Workflow for labeling proteins with 6-(1-Naphthyl)-6-oxohexanoic acid.

Caption: Chemical logic of carbodiimide-mediated amide bond formation.

Application of 6-(1-Naphthyl)-6-oxohexanoic Acid in Cellular Imaging: Information Not Currently Available

Following a comprehensive search of available scientific literature and resources, there is currently no specific information on the application of 6-(1-Naphthyl)-6-oxohexanoic acid in the field of cellular imaging. Searches for this particular compound did not yield any published research, application notes, or protocols detailing its use as a fluorescent probe or imaging agent.

While the core structure of 6-(1-Naphthyl)-6-oxohexanoic acid contains a naphthalene moiety, a common fluorophore in various imaging applications, there is no evidence to suggest this specific derivative has been developed or utilized for cellular imaging purposes.

General Context: Naphthalene-Based Fluorescent Probes

It is important to note that other molecules incorporating a naphthalene core are widely used in cellular imaging. These probes are engineered to target specific organelles or detect particular biomolecules and cellular events. Examples of such applications for other naphthalene-based compounds include:

-

Labeling specific enzymes: Some naphthalene derivatives have been functionalized to act as mechanism-based fluorescent probes to label proteins like O6-methylguanine-DNA methyltransferase in living cells.[1]

-

Sensing intracellular pH: Naphthalene-based probes have been designed to exhibit pH-dependent fluorescence, enabling the visualization of pH fluctuations within specific organelles like mitochondria.[2]

-

Detecting reactive species: Certain naphthalene imides have been developed as ratiometric fluorescent probes for imaging biologically important molecules such as lysosomal hydrogen sulfide.[3]

Conclusion for Researchers, Scientists, and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in novel cellular imaging agents, 6-(1-Naphthyl)-6-oxohexanoic acid represents an unexplored molecule. Its potential as a fluorescent probe would require foundational research to characterize its photophysical properties, including its excitation and emission spectra, quantum yield, and photostability. Furthermore, studies on its cellular uptake, localization, and cytotoxicity would be necessary to determine its suitability for live-cell imaging.

Without any existing data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for 6-(1-Naphthyl)-6-oxohexanoic acid. The development of such resources would be contingent on future research that establishes a clear application for this compound in cellular imaging.

References

- 1. A mechanism-based fluorescent probe for labeling O6-methylguanine-DNA methyltransferase in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(1-Naphthyl)-6-oxohexanoic Acid: A Scaffolding Enigma in Drug Discovery

Despite the prevalence of the naphthalene moiety in numerous approved pharmaceuticals and clinical candidates, a comprehensive survey of scientific literature reveals a notable absence of 6-(1-Naphthyl)-6-oxohexanoic acid in dedicated drug discovery and development programs. While the constituent parts of the molecule—a naphthalene ring and a hexanoic acid chain—are individually recognized for their potential in medicinal chemistry, their specific combination in this particular structure has not been the subject of extensive biological investigation. This report aims to provide a foundational understanding of the potential applications of this compound by examining the established roles of its core components and related analogs in drug discovery.

Application Notes: Hypothetical and Analog-Driven Insights

Currently, there are no established application notes for 6-(1-Naphthyl)-6-oxohexanoic acid due to the lack of specific research. However, based on the known biological activities of structurally related compounds, we can extrapolate potential areas of investigation.

Naphthalene derivatives are well-represented in various therapeutic areas. For instance, they serve as core structures for pan-Raf kinase inhibitors in oncology, phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases, and antagonists for integrins such as αvβ6 in fibrotic conditions. The hexanoic acid component, a short-chain fatty acid, can influence pharmacokinetic properties and may interact with specific cellular targets.

Therefore, it is plausible that 6-(1-Naphthyl)-6-oxohexanoic acid could be explored as a candidate in the following areas:

-

Oncology: The naphthyl group could serve as a scaffold for kinase inhibitors, potentially targeting pathways involved in cell proliferation and survival.

-

Inflammatory Diseases: The molecule could be investigated for inhibitory activity against enzymes like PDE4, which are crucial in inflammatory cascades.

-

Fibrosis: Given the precedent of naphthalene-containing integrin antagonists, this compound could be screened for activity against targets involved in tissue remodeling and fibrosis.

Experimental Protocols: A General Framework

In the absence of specific experimental data for 6-(1-Naphthyl)-6-oxohexanoic acid, this section provides generalized protocols that would be essential for its initial characterization and screening in a drug discovery context.

General Workflow for Preliminary Screening